molecular formula C12H20 B14629128 5-Decene, 4-ethynyl-, (E)- CAS No. 55976-10-8

5-Decene, 4-ethynyl-, (E)-

Cat. No.: B14629128
CAS No.: 55976-10-8
M. Wt: 164.29 g/mol
InChI Key: ZYWLODQNXNNHOV-PKNBQFBNSA-N
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Description

5-Decene, 4-ethynyl-, (E)-, also known as (5E)-4-Ethynyl-5-decene, is an organic compound with the molecular formula C12H20. It is a member of the alkenes family, characterized by the presence of a carbon-carbon double bond and an ethynyl group attached to the fourth carbon atom in the decene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Decene, 4-ethynyl-, (E)- typically involves the use of alkyne and alkene precursors. One common method is the coupling of a terminal alkyne with an alkene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium acetate. The reaction conditions often include a temperature range of 50-80°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of 5-Decene, 4-ethynyl-, (E)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Decene, 4-ethynyl-, (E)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Decene, 4-ethynyl-, (E)- has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Decene, 4-ethynyl-, (E)- involves its interaction with molecular targets through its double bond and ethynyl group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can modulate its interaction with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Decene, 4-ethynyl-, (E)- is unique due to its specific structural features, including the position of the ethynyl group and the configuration of the double bond.

Properties

CAS No.

55976-10-8

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

(E)-4-ethynyldec-5-ene

InChI

InChI=1S/C12H20/c1-4-7-8-9-11-12(6-3)10-5-2/h3,9,11-12H,4-5,7-8,10H2,1-2H3/b11-9+

InChI Key

ZYWLODQNXNNHOV-PKNBQFBNSA-N

Isomeric SMILES

CCCC/C=C/C(CCC)C#C

Canonical SMILES

CCCCC=CC(CCC)C#C

Origin of Product

United States

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